(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone
Description
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone features a triazolo[4,5-d]pyrimidine core linked to a piperazine ring and a 3,5-dimethylphenyl methanone group. The 4-chlorophenyl substituent may enhance binding affinity through hydrophobic interactions, while the 3,5-dimethylphenyl group balances lipophilicity and steric bulk.
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O/c1-15-11-16(2)13-17(12-15)23(32)30-9-7-29(8-10-30)21-20-22(26-14-25-21)31(28-27-20)19-5-3-18(24)4-6-19/h3-6,11-14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXBOCTNHTSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase.
Mode of Action
The compound interacts with CDK2 by fitting into its active site through essential hydrogen bonding. This interaction inhibits the kinase activity of CDK2, thereby disrupting the normal progression of the cell cycle.
Biochemical Analysis
Biochemical Properties
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of key proteins involved in cell proliferation. Additionally, it has been shown to interact with other kinases and proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, the compound exhibits cytotoxic activity by inducing cell cycle arrest and promoting apoptosis. It influences cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. The compound’s impact on these pathways results in the inhibition of cell growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, the compound may modulate the activity of other kinases and transcription factors, further influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In vitro studies have shown that the compound’s cytotoxic effects on cancer cells are time-dependent, with more pronounced effects observed after 24 to 48 hours of treatment. Long-term studies in vivo have indicated potential degradation and metabolism of the compound, which may influence its efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and improved survival rates in cancer models. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing dosage to achieve a balance between efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites may retain biological activity or undergo further degradation and excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and may also interact with specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects. The compound’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to accumulate in the nucleus, where it interacts with nuclear proteins and transcription factors. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The compound’s presence in the nucleus allows it to modulate gene expression and influence cellular processes such as DNA replication and repair.
Biological Activity
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone , often referred to by its CAS number 920411-19-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its efficacy against cancer cells and other pharmacological properties.
- Molecular Formula : C23H22ClN7O2
- Molecular Weight : 463.9 g/mol
- Structure : The compound features a triazole-pyrimidine moiety linked to a piperazine ring and a dimethylphenyl group, contributing to its unique biological properties.
Research indicates that compounds similar to this one may inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP leads to increased apoptosis in cancer cells, particularly in breast cancer cell lines.
Anticancer Activity
A study published in Molecules highlighted the efficacy of compounds related to this structure against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 18 μM , indicating significant cytotoxicity compared to standard treatments like Olaparib, which had an IC50 of 57.3 μM .
Table 1: IC50 Values of Related Compounds
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| Compound 5e | 18 | MCF-7 (breast cancer) |
| Olaparib | 57.3 | MCF-7 (breast cancer) |
Mechanistic Studies
The compound's mechanism includes:
- Inhibition of PARP1 Activity : Studies showed that at varying concentrations (0.01 to 100 µM), the compound inhibited PARP1 activity significantly, enhancing apoptosis pathways via caspase activation .
- Phosphorylation of H2AX : This is a marker for DNA damage response, indicating that the compound induces DNA damage in cancer cells.
Case Studies
- In Vitro Studies : The compound was tested on various cancer cell lines including MCF-7 and T47D. Results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation.
- Bioinformatics Analysis : Docking studies revealed strong binding interactions with PARP1, suggesting that the compound could be a potent PARP inhibitor. Computational modeling indicated favorable binding energies and interactions at the active site of the enzyme .
Additional Pharmacological Properties
Beyond anticancer activity, compounds with similar structures have been reported to exhibit:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Key Analogs
The target compound is compared to three analogs (Table 1):
Cyclohexyl-substituted analog: (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclohexyl)methanone (CAS 920228-32-6).
4-Methoxyphenyl-substituted analog: 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone (CAS 920370-64-5).
Quinoline-based analog: (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (Compound 2l).
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to CAS 920370-64-5.
Impact of Substituents on Physicochemical Properties
- This could limit bioavailability in hydrophilic environments.
- 4-Methoxyphenyl Analog: The methoxy group introduces polarity, improving solubility compared to the cyclohexyl analog. However, steric hindrance from the ethanone linker may affect target binding.
- Quinoline-Based Analog: The quinoline core and difluorocyclohexyl group create a distinct pharmacophore, likely targeting different biological pathways (e.g., antimalarial or antiviral applications).
Q & A
Basic: What synthetic routes are effective for preparing this compound, and what analytical techniques are essential for structural confirmation?
Answer: Synthesis involves multi-step organic reactions, including cyclization (e.g., Huisgen 1,3-dipolar cycloaddition for triazole formation) and coupling steps (e.g., Buchwald-Hartwig amination for piperazine linkage). Critical analytical methods:
- ¹H-NMR to confirm proton environments (e.g., aromatic protons at δ 6.8–8.8 ppm).
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ with <5 ppm error).
- HPLC (≥95% purity threshold).
Example: A related triazolopyrimidine was synthesized via nucleophilic substitution and characterized using ¹H-NMR and EI-MS, demonstrating the need for optimized reaction conditions to reduce by-products .
Basic: What physicochemical properties are critical for predicting its behavior in biological systems?
Answer: Key properties include:
- logP (lipophilicity): Determined via shake-flask method (e.g., logP >3 suggests membrane permeability).
- Aqueous solubility: Assessed in PBS (pH 7.4) and simulated gastric fluid.
- Thermal stability: Analyzed via DSC (decomposition >200°C preferred).
Analogues with chlorophenyl groups showed reduced solubility, necessitating co-solvents like DMSO for in vitro assays .
Advanced: How to design dose-response studies to evaluate enzyme inhibition while controlling for off-target effects?
Answer:
- Primary screening: Use 8-point dose curves (0.1–100 µM) in enzymatic assays (e.g., fluorescence-based).
- Selectivity testing: Counter-screen against related kinases/phosphatases.
- Cellular validation: Employ CRISPR-edited cell lines with target knockouts.
- Statistical rigor: Include ≥3 replicates per condition, as in split-plot designs with randomized blocks .
Advanced: How to resolve contradictions in reported EC50 values for anticancer activity?
Answer: Discrepancies arise from cell line heterogeneity or assay formats. Mitigation strategies:
- Standardize protocols: Adopt CLSI guidelines for MTT assays.
- Batch characterization: Validate compound purity via HPLC for each study.
- Cross-lab replication: Collaborate to control variables (e.g., incubation humidity, serum lot) .
Basic: What safety protocols are advised for laboratory handling?
Answer: Apply precautions for novel heterocycles:
- PPE: Gloves, goggles, and fume hood use.
- Toxicity screening: Test acute toxicity in Daphnia magna (EC50 <10 mg/L warrants caution).
- Storage: -20°C under argon.
Similar triazolopyrimidines showed no acute hazards, but chronic exposure risks remain uncharacterized .
Advanced: How to integrate computational modeling with experimental data for mechanism elucidation?
Answer:
- Molecular docking: Predict binding modes (AutoDock Vina) to ATP-binding pockets.
- Mutagenesis validation: Modify key residues (e.g., catalytic lysine) to confirm target engagement.
- Biophysical assays: Use SPR to measure binding kinetics (kon/koff).
Environmental fate models can prioritize stable metabolites for toxicology studies .
Advanced: How to assess environmental persistence and bioaccumulation?
Answer: Tiered framework:
- Tier 1: Hydrolysis/photolysis studies (OECD 111/316).
- Tier 2: Aquatic toxicity tests (OECD 203 for fish).
- Tier 3: Fugacity modeling (EQC v2.0) for regional exposure.
Long-term monitoring (5+ years) is critical, as in Project INCHEMBIOL for analogous compounds .
Basic: What in vitro assays screen antimicrobial potential?
Answer:
- Bacteria: Broth microdilution (CLSI M07-A10) with MIC determination.
- Fungi: Agar diffusion (CLSI M38-A2).
Include solvent controls (e.g., ≤1% DMSO) and quality-control strains (e.g., S. aureus ATCC 25923). Triazolopyrimidines showed activity against resistant pathogens in 96-well formats .
Advanced: How to optimize pharmacokinetics via structural modifications?
Answer: Strategies:
- Bioisosteres: Replace 4-chlorophenyl with CF3 to reduce CYP450 metabolism.
- Prodrugs: Introduce phosphate groups at the methanone for solubility.
Validate via Caco-2 permeability (>1 × 10⁻⁶ cm/s) and rat PK studies (t½ >4 hr). Piperazine substitutions in quinolines improved bioavailability .
Advanced: How to analyze stability under varying storage conditions?
Answer: Accelerated stability testing (ICH Q1A):
- Conditions: 40°C/75% RH for 6 months.
- Analytics: Monthly HPLC (degradants <5%).
- Statistical models: Use Arrhenius equations to predict shelf life (25°C). Split-split plot designs capture time-dependent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
